Product packaging for 6-Pentyl-1,3,5-triazine-2,4-diamine(Cat. No.:CAS No. 3283-17-8)

6-Pentyl-1,3,5-triazine-2,4-diamine

Cat. No.: B10862857
CAS No.: 3283-17-8
M. Wt: 181.24 g/mol
InChI Key: PJGTYLODAXOMPC-UHFFFAOYSA-N
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Description

6-Pentyl-1,3,5-triazine-2,4-diamine (CAS 3283-17-8) is a triazine derivative with the molecular formula C 8 H 15 N 5 and a molecular weight of 181.24 g/mol . This compound is characterized by a logP of 1.75, indicating moderate lipophilicity . Its structure features a pentyl chain at the 6-position of the 1,3,5-triazine ring, which is diamino-substituted at the 2 and 4 positions. This chemical is supplied as a stable solid for research applications. It is suitable for analysis by reverse-phase (RP) high-performance liquid chromatography (HPLC) . A proven method utilizes a C18-based column, such as the Newcrom R1, with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . This method is scalable and can be adapted for fast UPLC applications using columns with smaller 3 µm particles, as well as for the isolation of impurities in preparative separation . The primary research applications of this compound are in analytical chemistry and pharmacokinetics . The 1,3,5-triazine-2,4-diamine scaffold is a well-recognized structure in medicinal chemistry for constructing bioactive compounds . While specific biological data for this particular analog is limited in the public domain, structurally related 1,3,5-triazine derivatives have demonstrated significant anticancer potential in scientific literature, showing activity against various cancer cell lines, including colorectal cancer, through mechanisms such as enzyme inhibition and induction of apoptosis . As such, this compound serves as a valuable building block for chemical synthesis and the investigation of structure-activity relationships in drug discovery research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N5 B10862857 6-Pentyl-1,3,5-triazine-2,4-diamine CAS No. 3283-17-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3283-17-8

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

6-pentyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C8H15N5/c1-2-3-4-5-6-11-7(9)13-8(10)12-6/h2-5H2,1H3,(H4,9,10,11,12,13)

InChI Key

PJGTYLODAXOMPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=NC(=N1)N)N

Origin of Product

United States

Synthesis Pathways and Derivatization Strategies for 6 Pentyl 1,3,5 Triazine 2,4 Diamine

Conventional Synthetic Methodologies for 1,3,5-Triazine-2,4-diamine (B193344) Derivatives

Traditional approaches to synthesizing the 1,3,5-triazine (B166579) core of 6-Pentyl-1,3,5-triazine-2,4-diamine have primarily relied on two robust methods: multi-component condensation reactions and nucleophilic aromatic substitution on readily available precursors.

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like 6-substituted-1,3,5-triazine-2,4-diamines in a single step from simple starting materials. A common approach involves the acid-promoted reaction of cyanoguanidine with an appropriate aldehyde and an amine. monash.edursc.orgnih.gov This is followed by a dehydrogenative aromatization of the intermediate dihydrotriazine, often facilitated by a base, to yield the final triazine product. monash.edunih.gov

For the synthesis of a 6-alkyl-1,3,5-triazine-2,4-diamine, such as the pentyl derivative, a one-pot reaction can be employed using cyanoguanidine, an aliphatic aldehyde (e.g., hexanal), and an amine in the presence of an acid catalyst. nih.govresearchgate.net The reaction proceeds through the formation of a dihydrotriazine intermediate, which then undergoes rearrangement and aromatization. nih.govnih.gov Microwave irradiation has been successfully applied to this type of reaction, significantly reducing reaction times and improving yields. rsc.orgnih.gov

Table 1: Examples of Multi-Component Synthesis of 1,3,5-Triazine-2,4-diamine Derivatives
Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductYield (%)Reference
CyanoguanidineAromatic AldehydesArylaminesHCl, Microwave6,N2-Diaryl-1,3,5-triazine-2,4-diaminesVaries nih.gov
CyanoguanidineTerephthalaldehydeAminesHCl, EtOH, MicrowaveN2-substituted 6,6'-(1,4-phenylene)bis(1,3,5-triazine-2,4-diamines)36-48% monash.edu
CyanoguanidineBenzaldehydesAnilinesHCl, then NaOHN2,6-Diaryl-5,6-dihydro-1,3,5-triazine-2,4-diaminesVaries nih.gov

Nucleophilic Aromatic Substitution (SNAr) Approaches on Cyanuric Chloride Precursors

Cyanuric chloride is a versatile and widely used precursor for the synthesis of substituted 1,3,5-triazines. nih.govmdpi.com The three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophiles, allowing for a stepwise and controlled substitution by regulating the reaction temperature. nih.govmdpi.com The first chlorine atom is highly reactive and can be substituted at low temperatures (around 0 °C), the second at room temperature, and the third requires higher temperatures. nih.govmdpi.com

To synthesize a this compound, a sequential substitution strategy can be employed. First, a pentyl group can be introduced via a Grignard or organolithium reagent. Subsequently, the remaining two chlorine atoms can be displaced by ammonia (B1221849) or other amino-containing nucleophiles at elevated temperatures to yield the desired 2,4-diamine product. The stepwise nature of this reaction allows for the synthesis of both symmetrical and unsymmetrical triazine derivatives. nih.gov

Table 2: Stepwise Nucleophilic Substitution on Cyanuric Chloride
StepNucleophileTemperatureProductReference
1R-NH2 (Amine)0 °C2-Amino-4,6-dichloro-1,3,5-triazine nih.govnih.gov
2R'-NH2 (Amine)Room Temperature2,4-Diamino-6-chloro-1,3,5-triazine nih.govnih.gov
3R''-NH2 (Amine)>80 °C2,4,6-Triamino-1,3,5-triazine orgsyn.org

Green Chemistry Principles in 1,3,5-Triazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3,5-triazine derivatives to develop more environmentally benign and efficient processes. These methods focus on reducing waste, energy consumption, and the use of hazardous materials.

Sonochemical and Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in the synthesis of 1,3,5-triazines, offering significant advantages over conventional heating methods. chim.ituclm.es Microwave-assisted synthesis often leads to dramatically reduced reaction times, from hours to minutes, and can result in higher yields and purer products. chim.itorganic-chemistry.org For instance, the reaction of cyanoguanidine with alkyl or aryl nitriles to form 6-substituted-2,4-diamino-1,3,5-triazines can be efficiently carried out under microwave irradiation. chim.it This method is considered a green procedure due to the reduction in solvent use and energy consumption. researchgate.netrsc.org

Sonochemistry, the application of ultrasound to chemical reactions, has also been successfully employed for the synthesis of 1,3,5-triazine derivatives. nih.govresearchgate.net Ultrasonic irradiation can enhance reaction rates and yields, often at lower temperatures than conventional methods. nih.gov Sonochemical methods can often be performed in aqueous media, further enhancing their green credentials. nih.govresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2,4-Diamino-1,3,5-triazines
MethodReaction TimeSolventYield (%)Reference
Conventional Heating24 hours1-PentanolVaries researchgate.net
Microwave Irradiation10-15 minutesDMSO (minimal)52-96% chim.it

Solvent-Free and Aqueous Medium Reactions for Enhanced Sustainability

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, or those conducted in environmentally benign solvents like water, are highly desirable. The synthesis of 1,3,5-triazines has been successfully achieved under solvent-free conditions, often in conjunction with microwave irradiation or the use of solid-supported catalysts. chim.itresearchgate.net These solvent-free methodologies are not only cleaner but also more economical and safer to perform. chim.itresearchgate.net

Reactions in aqueous media are also a cornerstone of green synthesis. The development of sonochemical methods has enabled the efficient synthesis of 1,3,5-triazine derivatives in water, minimizing the reliance on organic solvents. nih.govresearchgate.net

Catalytic Methodologies for Efficient 1,3,5-Triazine Formation

The use of catalysts is another important principle of green chemistry, as they can increase reaction efficiency and reduce the need for harsh reaction conditions. In the context of 1,3,5-triazine synthesis, various catalytic systems have been developed. For instance, the cyclotrimerization of nitriles to form symmetrically substituted triazines can be catalyzed by Lewis acids supported on silica gel. chim.itresearchgate.net These heterogeneous catalysts can be easily recovered and reused, adding to the sustainability of the process. chim.itresearchgate.net The use of such catalysts in solvent-free conditions further exemplifies a green synthetic approach. chim.itresearchgate.net

Phase-transfer catalysts (PTCs) have also been employed to accelerate nucleophilic substitution reactions on cyanuric chloride, leading to more efficient formation of the desired triazine compounds, particularly when combined with microwave or ultrasonic energy. mdpi.comnih.gov

Table 4: Catalytic Synthesis of 1,3,5-Triazines
CatalystReaction TypeConditionsAdvantagesReference
Silica-supported Lewis AcidsCyclotrimerization of nitrilesSolvent-free, Microwave or Conventional HeatingRecyclable catalyst, environmentally benign chim.itresearchgate.net
Yttrium saltsCyclotrimerization of nitrilesSolvent-freeMilder reaction conditions chim.itresearchgate.net
Titanium Chlorido Complexes/MagnesiumCyclotrimerization of benzonitrilesNo solvent, 150 °CActive for various benzonitriles researchgate.net

Tailored Derivatization and Functionalization of the 1,3,5-Triazine Core

The 1,3,5-triazine scaffold, particularly the this compound core, serves as a versatile platform for extensive chemical modification. Derivatization strategies can be broadly categorized into two main approaches: modification of the existing pentyl side chain and the introduction of a wide array of substituents onto the triazine ring itself. These tailored functionalizations are crucial for fine-tuning the molecule's physicochemical properties and biological activities.

Strategies for Modifying the Pentyl Side Chain

While direct functionalization of the C-6 pentyl group on the this compound molecule is not extensively documented in dedicated studies, established principles of organic synthesis offer several plausible strategies for its modification. These approaches primarily focus on activating the alkyl chain to allow for the introduction of new functional groups.

One potential strategy involves free-radical halogenation . This method would selectively introduce a halogen, typically bromine or chlorine, onto the alkyl chain. Under specific conditions, such as using N-bromosuccinimide (NBS) with a radical initiator, it is possible to achieve regioselectivity, favoring halogenation at the terminal (ω) or sub-terminal (ω-1) position of the pentyl chain. The resulting halogenated pentyl-triazine would then become a versatile intermediate. This activated halide can readily undergo nucleophilic substitution reactions , allowing for the introduction of a variety of functional moieties, including:

Azides: To introduce an azido group, which can then be used in "click chemistry" reactions, such as the Huisgen cycloaddition, for conjugation to other molecules.

Amines: To introduce primary, secondary, or tertiary amino groups, altering the polarity and basicity of the side chain.

Thiols: To append a thiol group, which can be used for disulfide bond formation or attachment to gold surfaces.

Hydroxyls: To create an alcohol functionality, which can serve as a handle for further esterification or etherification.

Another theoretical approach is the direct C-H bond activation/oxidation . Although challenging on an unactivated aliphatic chain, modern catalysis offers methods for the selective oxidation of C-H bonds. This could potentially convert a methylene (B1212753) group on the pentyl chain into a carbonyl (ketone) or a hydroxyl (alcohol) group. Such a transformation would provide a new reactive site for subsequent derivatization, such as reductive amination of a ketone or esterification of an alcohol, thereby expanding the chemical diversity of the original molecule.

These proposed pathways represent standard, yet powerful, synthetic organic chemistry techniques that could be adapted to create novel analogs of this compound with modified side chains for targeted applications.

Introduction of Diverse Substituents for Targeted Properties

The most prevalent and well-established strategy for derivatizing the 1,3,5-triazine core involves the sequential nucleophilic aromatic substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. This method offers a high degree of control for creating unsymmetrically substituted triazines. The reactivity of the three chlorine atoms is temperature-dependent, allowing for a stepwise reaction process. nih.govresearchgate.netrsc.orgdtic.mil

The general sequence is as follows:

First Substitution: The first chlorine atom is typically replaced by a nucleophile at a low temperature, around 0 °C.

Second Substitution: The second chlorine is substituted by reacting the resulting dichlorotriazine with a second nucleophile at an elevated temperature, often room temperature.

Third Substitution: The final chlorine atom, which is the least reactive due to the electron-donating properties of the first two substituents, requires more forcing conditions, such as heating at higher temperatures, to be replaced. researchgate.netrsc.orgnih.gov

This controlled, stepwise approach allows for the precise installation of different substituents onto the triazine ring. A wide variety of nucleophiles can be employed, including aliphatic amines, anilines, phenols, and thiols, leading to a vast library of derivatives. researchgate.net For the synthesis of 2,4-diamino-1,3,5-triazine derivatives, the reaction can be initiated by reacting cyanoguanidine with an appropriate nitrile. chim.itresearchgate.netdoi.org

Modern synthetic techniques, particularly microwave-assisted synthesis , have been widely adopted to improve the efficiency of these derivatization reactions. clockss.orgmonash.edu Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. nih.govchim.itnih.gov This has proven advantageous for synthesizing libraries of triazine compounds for screening purposes. acs.orgijpras.com

The strategic introduction of different substituents has a profound impact on the biological properties of the resulting compounds. Research has shown that modifying the substituents on the triazine core can lead to compounds with significant and selective antiproliferative activity. The nature and position of these groups are critical in determining the molecule's interaction with biological targets.

Below is a data table summarizing research findings on how specific substituents influence the properties of 2,4-diamino-1,3,5-triazine derivatives.

Substituent GroupObserved Property / ActivityCell Line / TargetReference
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrileRemarkable antiproliferative activity (GI50 = 3.3 x 10-8 M)Melanoma (MALME-3M) nih.gov
4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amineGreatest cytotoxic activity (IC50 in the range of 1.51–2.60 μM)DAN-G, A-427, LCLC-103H, SISO, RT-4 researchgate.netmdpi.com
Various 6,N2-diaryl groupsSelective growth inhibition against cancer cells with no effect on non-cancerous cells.Triple-negative breast cancer (MDA-MB231) vs. non-cancerous (MCF-10A) rsc.org
6-Aryl group (Compound 5b)Inhibition of PIM1 kinase (IC50 = 1.18 µg/mL)PIM1 Kinase ijpras.com

Molecular Structure, Conformation, and Spectroscopic Investigations Beyond Basic Identification

Crystallographic Analysis of 1,3,5-Triazine-2,4-diamine (B193344) Derivatives

The introduction of an alkyl chain, such as the pentyl group, is expected to introduce van der Waals interactions that will influence the inter-tape or inter-layer spacing in the crystal lattice. Studies on bis-N-alkyl-chlorotriazines have shown that increasing the alkyl chain length can lead to a controlled increase in the inter-tape spacing. researchgate.net This suggests that the pentyl group in 6-pentyl-1,3,5-triazine-2,4-diamine would likely lead to a layered structure with the alkyl chains occupying the space between the hydrogen-bonded triazine layers.

A predominant feature in the crystal structures of 2,4-diamino-1,3,5-triazine derivatives is the formation of robust hydrogen-bonding networks. The amino groups are excellent hydrogen bond donors, while the ring nitrogen atoms act as acceptors. This typically leads to the formation of self-complementary N-H···N hydrogen bonds. researchgate.net

A common and highly stable hydrogen-bonding motif observed is the R²₂(8) graph set, where two triazine molecules form a dimeric pair through two N-H···N hydrogen bonds. researchgate.netresearchgate.net These dimeric units can then propagate to form supramolecular ribbons or tapes. nih.govresearchgate.net In the cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid, these triazine ribbons are further interlinked by hydrogen bonds to the acid molecules. researchgate.net

The presence of two amino groups on the triazine ring of this compound strongly suggests that similar hydrogen-bonding patterns will be the primary drivers of its solid-state assembly. The formation of these strong, directional interactions is a key principle in the crystal engineering of triazine-based structures.

Below is a table summarizing common hydrogen bond parameters observed in related triazine derivatives, which can be considered representative for this compound.

Donor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)MotifReference
N-HN (ring)0.86~2.1-2.3~2.9-3.2~160-175R²₂(8) researchgate.netresearchgate.net
N-HO (carboxyl)0.86~2.0-2.2~2.8-3.0~165-175R²₂(8) researchgate.net
O-HN (ring)0.82~1.9-2.1~2.7-2.9~170-180R²₂(8) researchgate.net

Please note that these are generalized values from related structures and may vary for the specific compound.

The ability of triazine derivatives to form various hydrogen-bonding motifs and pack in different ways can lead to polymorphism, where a compound can exist in multiple crystalline forms. The principles of crystal engineering are often employed to control the solid-state structure and properties of these materials. acs.orgnih.gov By understanding and utilizing intermolecular interactions such as hydrogen bonding and π-π stacking, it is possible to design structures with desired properties. acs.org

The choice of substituents on the triazine ring is a key strategy in crystal engineering. For instance, varying the alkyl chain length in N-alkyl-chlorotriazines has been shown to predictably alter the crystal lattice parameters. researchgate.net However, unexpected thermal behaviors, such as abrupt changes in cell axes with temperature for odd-carbon chain derivatives, highlight the complexities of crystal packing. researchgate.net This suggests that this compound, with its odd-numbered pentyl chain, might also exhibit interesting polymorphic or temperature-dependent structural behavior.

Advanced Spectroscopic Characterization for Structural Insights

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for probing the structure and dynamics of molecules in solution.

¹H and ¹³C NMR spectroscopy can confirm the molecular structure of this compound by identifying the chemical shifts and coupling constants of the protons and carbons in the pentyl chain and the triazine ring. For a related compound, 6-methyl-1,3,5-triazine-2,4-diamine (B46240), the methyl protons appear around 2.06 ppm and the amino protons around 6.6 ppm in DMSO-d₆. chemicalbook.com For the pentyl derivative, one would expect a series of signals corresponding to the different methylene (B1212753) groups of the pentyl chain, in addition to the signals for the amino protons and the triazine ring carbons.

Representative ¹H NMR Data for a Related Triazine

AssignmentChemical Shift (ppm)Reference
-CH₃2.064 chemicalbook.com
-NH₂6.6 chemicalbook.com

Data for 6-methyl-1,3,5-triazine-2,4-diamine in DMSO-d₆.

A significant feature of amine-substituted s-triazines is the hindered rotation around the C-N bond connecting the amino group to the triazine ring. This is due to the partial double bond character of this bond, arising from the delocalization of the nitrogen lone pair into the electron-deficient triazine ring. researchgate.net This restricted rotation can be studied using variable temperature (VT) NMR spectroscopy.

At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, time-averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

For various N,N-dialkylamino-s-triazines, these barriers have been measured to be in the range of 15-16 kcal/mol. researchgate.net Studies on dimethylamine-substituted s-triazines have shown that this barrier is sensitive to both the solvent and the protonation state of the triazine ring. nih.gov Protonation of the triazine ring increases the rotational barrier to 17.5–19.3 kcal/mol, and the barrier generally increases as the solvent dielectric constant decreases. nih.gov

While specific VT-NMR data for this compound is not available, it is highly probable that it would exhibit similar hindered rotation. The presence of two primary amino groups would lead to a dynamic equilibrium of rotamers in solution, which could be investigated using these advanced NMR techniques to provide valuable insights into its conformational dynamics.

High-Resolution Mass Spectrometry for Detailed Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise structural confirmation of this compound. By providing an exact mass measurement to several decimal places, HRMS allows for the unambiguous determination of the elemental formula (C8H15N5). uni.lu This level of precision is critical for distinguishing the target compound from isomers or compounds with similar nominal masses.

In practice, techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed. sielc.combohrium.com For Mass Spectrometry-compatible applications, the mobile phase can be adapted, for instance, by replacing phosphoric acid with formic acid. sielc.com HRMS is also invaluable for impurity profiling. During synthesis or degradation, related substances may be present in trace amounts. HRMS can detect and help identify these impurities by their exact masses, which is crucial for quality control in pharmaceutical and material science applications. ontosight.ai

Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can further aid in identification when compared against experimental data or spectral libraries. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 182.14003 142.2
[M+Na]⁺ 204.12197 150.4
[M-H]⁻ 180.12547 141.2
[M+NH₄]⁺ 199.16657 157.6
[M+K]⁺ 220.09591 147.3
[M]⁺ 181.13220 140.6

Data sourced from predicted values to illustrate the application of HRMS. uni.lu

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a characteristic fingerprint based on its constituent parts: the triazine ring, the primary amino groups, and the pentyl alkyl chain.

The key vibrational modes expected in the IR spectrum are:

N-H Stretching: The two primary amino (-NH₂) groups will exhibit strong to medium absorption bands in the region of 3300-3500 cm⁻¹. Often, two distinct peaks appear in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: The pentyl group's C-H bonds will produce strong absorptions in the 2850-2960 cm⁻¹ range, which is characteristic of saturated alkanes. libretexts.org

C=N Stretching: The triazine ring contains C=N double bonds, which are expected to show strong absorption bands in the 1550-1650 cm⁻¹ region. Ring stretching vibrations of the triazine core also contribute to this area of the spectrum.

N-H Bending: The bending vibrations (scissoring) of the amino groups typically appear as a medium to strong band around 1600-1650 cm⁻¹, potentially overlapping with the C=N stretching bands.

C-N Stretching: The stretching vibrations for the C-N bonds within the triazine ring and connecting to the amino groups occur in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂) N-H Stretch 3300 - 3500 Strong, Medium
Alkyl Chain (-C₅H₁₁) C-H Stretch 2850 - 2960 Strong
Triazine Ring C=N Stretch 1550 - 1650 Strong
Primary Amine (-NH₂) N-H Bend 1600 - 1650 Medium, Strong
Triazine Ring / Amine C-N Stretch 1200 - 1350 Medium

These are generalized ranges; actual peak positions can be influenced by the molecule's specific chemical environment. libretexts.orgchemicalbook.com

Computational Chemistry and Theoretical Molecular Modeling of this compound

Computational chemistry provides profound insights into the behavior of this compound at the molecular level, complementing experimental data with theoretical predictions of its structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can optimize the molecular geometry to find its most stable three-dimensional structure. researchgate.net

These calculations yield valuable information about the molecule's electronic properties, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps predict the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can be used to simulate vibrational frequencies, which can then be compared with experimental IR and Raman spectra to validate the accuracy of the computational model and aid in the assignment of spectral bands. researchgate.netdntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT focuses on static, optimized structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. For a flexible molecule like this compound, MD is particularly useful for exploring its conformational landscape. The pentyl chain can adopt numerous rotational conformations, and MD simulations can map the potential energy surface to identify low-energy, stable conformers and the energy barriers between them.

MD simulations are also critical for understanding intermolecular interactions. By simulating a system containing multiple molecules, it is possible to observe how they interact with each other and with solvent molecules. This is key to understanding properties like solubility and the formation of aggregates. The hydrogen bonding capabilities of the two amino groups are significant drivers of these interactions, and MD can model the formation, breaking, and lifetime of these hydrogen bonds, which are fundamental to the material's bulk properties. sigmaaldrich.com

Quantum Chemical Insights into Bonding Characteristics and Stability

These calculations can reveal the partial charges on each atom, creating a molecular electrostatic potential (MEP) map. The MEP map visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the nitrogen atoms of the triazine ring and the amino groups are expected to be regions of negative potential, making them sites for electrophilic attack or hydrogen bond donation. This information is crucial for predicting how the molecule will interact with other chemical species and biological targets. bohrium.comresearchgate.net

Chemical Reactivity and Mechanistic Pathways of 6 Pentyl 1,3,5 Triazine 2,4 Diamine

Reaction Mechanisms Governing the 1,3,5-Triazine (B166579) Ring System

The 1,3,5-triazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. nih.gov This inherent electronic property governs its primary reaction pathways.

A cornerstone of triazine chemistry is the nucleophilic aromatic substitution (SNAr) reaction, particularly with halogenated triazines like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). wikipedia.orgnih.govresearchgate.net The presence of electron-withdrawing nitrogen atoms in the ring activates it towards nucleophilic attack, facilitating the displacement of halide ions. wikipedia.orglibretexts.org

The SNAr mechanism is a two-step process:

Nucleophilic Attack: A nucleophile adds to one of the carbon atoms of the triazine ring, which bears a leaving group (typically a halogen). This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the triazine ring is temporarily disrupted in this intermediate.

Leaving Group Departure: The leaving group is then expelled, and the aromaticity of the triazine ring is restored, yielding the substituted product.

The reactivity of the chlorine atoms in cyanuric chloride is temperature-dependent, allowing for sequential and selective substitution. This controlled reactivity enables the synthesis of mono-, di-, and trisubstituted triazines with various nucleophiles such as amines, alcohols, and thiols. nih.govresearchgate.net For instance, the synthesis of 6-pentyl-1,3,5-triazine-2,4-diamine would likely involve the reaction of a pentyl-substituted dichlorotriazine with ammonia (B1221849) or an amine equivalent.

The following table illustrates the stepwise substitution of cyanuric chloride, which is a fundamental process for creating derivatives like this compound.

StepReactantNucleophileProduct
12,4,6-Trichloro-1,3,5-triazineR-NH₂2-Amino-4,6-dichloro-1,3,5-triazine
22-Amino-4,6-dichloro-1,3,5-triazineR'-NH₂2,4-Diamino-6-chloro-1,3,5-triazine
32,4-Diamino-6-chloro-1,3,5-triazineR''-NH₂2,4,6-Triamino-1,3,5-triazine

This table provides a generalized scheme for the synthesis of triamino-s-triazines. The specific synthesis of this compound would involve a pentyl-substituted starting material.

While less common than substitution reactions, the 1,3,5-triazine ring can undergo rearrangement reactions. One notable example is the transformation of pyrimidines into 1,3,5-triazines. thieme-connect.de This process often involves the generation of an activated nitrogen function on the pyrimidine (B1678525) ring, followed by ring-opening and subsequent ring-closure to form the more stable triazine system. thieme-connect.de Another documented rearrangement involves the conversion of cyclopropenyl azides, which through a 3+2 cycloaddition and subsequent ring expansion, can yield monocyclic 1,2,3-triazines. youtube.com

Influence of Substituents, Including the Pentyl Group, on Reactivity and Selectivity

The nature of the substituents on the 1,3,5-triazine ring significantly modulates its reactivity and the selectivity of subsequent reactions. In this compound, the substituents are a pentyl group and two amino groups.

Amino Groups: The amino groups are electron-donating through resonance. This electron donation increases the electron density of the triazine ring, making it less susceptible to further nucleophilic attack compared to its halogenated precursors.

Pentyl Group: The pentyl group is an alkyl group, which is weakly electron-donating through an inductive effect. Its primary influence is likely steric. The bulkiness of the pentyl group can hinder the approach of reactants to the adjacent positions on the triazine ring, thereby influencing the regioselectivity of any further reactions.

Research on related trisubstituted 1,3,5-triazines has shown that varying the length of the alkyl chain can impact biological activity, suggesting that the pentyl group in this compound plays a role in its molecular interactions. nih.gov For instance, in a study on histamine (B1213489) H4 receptor antagonists, increasing an alkyl chain from butyl to pentyl led to a decrease in binding affinity, indicating that the size of the alkyl substituent is a critical factor for biological activity. nih.gov

The following table summarizes the electronic and steric effects of the substituents in this compound.

SubstituentElectronic EffectSteric Effect
Amino (-NH₂)Electron-donating (resonance)Moderate
Pentyl (-C₅H₁₁)Weakly electron-donating (inductive)Significant

Catalytic Role of 1,3,5-Triazine Derivatives in Organic Transformations

Derivatives of 1,3,5-triazine are not only products of organic synthesis but can also act as catalysts or reagents in various transformations. nih.govresearchgate.net For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) is a widely used coupling reagent for the formation of amides, esters, and peptides. researchgate.net It activates carboxylic acids to facilitate their reaction with nucleophiles.

Supramolecular Chemistry and Self Assembly of 1,3,5 Triazine 2,4 Diamine Derivatives

1,3,5-Triazine (B166579) as a Molecular Building Block for Supramolecular Architectures

The 1,3,5-triazine ring is a planar, six-membered heterocycle with three nitrogen atoms, which imparts a C3 symmetry to the core structure. researchgate.netresearchgate.net This inherent symmetry, coupled with its electronic properties and the ability to be systematically functionalized at the 2, 4, and 6 positions, makes it an exceptional building block, or synthon, for the construction of complex supramolecular architectures. drugbank.comsigmaaldrich.comnih.gov The presence of nitrogen atoms within the aromatic ring creates a relatively electron-deficient system, which can influence intermolecular interactions such as stacking and hydrogen bonding.

Derivatives of 1,3,5-triazine are extensively used in the rational design and synthesis of a wide array of supramolecular structures, including oligomers, dendrimers, and macrocycles. sigmaaldrich.comnih.gov The predictable nature of the substitution reactions, often starting from the versatile precursor cyanuric chloride, allows for the precise installation of various functional groups, thereby enabling the fine-tuning of the resulting supramolecular assemblies. The planarity of the triazine core is a key feature that promotes self-organization, which is crucial for applications in materials science, such as the development of organic light-emitting diodes and liquid crystalline materials. drugbank.com

Design and Formation of Ordered Hydrogen-Bonded Networks

A defining feature of 2,4-diamino-1,3,5-triazine derivatives, including 6-pentyl-1,3,5-triazine-2,4-diamine, is their profound ability to form robust and predictable hydrogen-bonded networks. The two amino groups at the 2 and 4 positions provide hydrogen bond donors (N-H), while the ring nitrogen atoms act as hydrogen bond acceptors (N). This arrangement facilitates the formation of multiple, cooperative hydrogen bonds.

Studies on various 6-substituted-2,4-diamino-1,3,5-triazines have revealed the formation of intricate and ordered supramolecular patterns. chemicalbook.comresearchgate.net These patterns are primarily based on the self-association of the diaminotriazine units. Common motifs include the formation of pseudo-honeycomb networks and corrugated rosette layers. chemicalbook.comresearchgate.net For instance, in the solid state, these molecules can form dimeric structures through N-H···N hydrogen bonds, which can then further assemble into tapes, sheets, or three-dimensional networks. nih.govuni.lusigmaaldrich.com

Compound Hydrogen Bonding Motif Resulting Supramolecular Architecture Reference
2,4-diamino-6-phenyl-1,3,5-triazineN-H···N and N-H···OSupramolecular ribbon uni.lu
2,4-diamino-6-methyl-1,3,5-triazineN-H···NPlanar molecular tape sigmaaldrich.com
2,4-diamino-6-R-1,3,5-triazinesN-H···NPseudo-honeycomb networks, corrugated rosette layers chemicalbook.comresearchgate.net

Coordination Chemistry of 1,3,5-Triazine Ligands with Metal Centers

The nitrogen atoms within the 1,3,5-triazine ring and in the exocyclic amino groups of this compound can act as coordination sites for metal ions. This makes triazine derivatives versatile ligands in coordination chemistry, capable of forming a diverse range of metal-ligand complexes with interesting structural and functional properties. researchgate.netnist.govontosight.ai The coordination can occur at the peripheral nitrogen atoms of the triazine ring or, if appropriately functionalized, through other donor atoms attached to the ring.

The multidentate nature of many triazine-based ligands allows them to bridge multiple metal centers, leading to the formation of coordination polymers and other extended structures. researchgate.netnih.gov The specific geometry of the resulting coordination complex is influenced by the coordination preference of the metal ion, the nature of the substituents on the triazine ring, and the reaction conditions.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The predictable geometry and functionalization potential of 1,3,5-triazine derivatives make them excellent candidates for use as organic linkers in the synthesis of MOFs and coordination polymers. researchgate.netresearchgate.net By carefully selecting the metal center and the triazine-based ligand, it is possible to create frameworks with tailored pore sizes, shapes, and chemical functionalities.

For instance, triazine derivatives functionalized with carboxylate or pyridyl groups have been successfully employed to construct robust 3D frameworks. researchgate.netresearchgate.net While specific research on this compound in MOF synthesis is not extensively documented, its potential as a ligand can be inferred from studies on analogous systems. The diaminotriazine core can participate in hydrogen bonding within the framework, adding to its stability, while the pentyl group can be directed into the pores, modifying their hydrophobicity and affinity for certain guest molecules. The coordination of the triazine nitrogen atoms to metal centers can lead to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.net

Triazine-based Ligand Metal Ion Resulting Structure Reference
1,3,5-triazine-2,4,6-triyltrithio-triacetic acidPb(II), Ni(II)3D Metal-Organic Frameworks researchgate.net
2,2′-dipyridylamine-based triazineCu(II), Ni(II)1D ladder coordination polymer, dinuclear complex nist.gov
2,4,6-tris(biphenyl) and 2,4,6-tris(phenylethynylphenyl) 1,3,5-triazines-Potential hexadentate linkers for MOFs researchgate.net

Host-Guest Interactions and Molecular Recognition Phenomena

The well-defined cavities and channels that can be formed by the self-assembly of 1,3,5-triazine derivatives make them interesting candidates for host-guest chemistry and molecular recognition. The interior of these supramolecular hosts can be tailored to selectively bind guest molecules through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.

The 6-pentyl group on this compound can play a significant role in defining the nature of the host-guest interactions. The aliphatic pentyl chains can create hydrophobic pockets within the supramolecular assembly, favoring the inclusion of nonpolar guest molecules of a complementary size and shape. Furthermore, the amino groups and triazine nitrogen atoms provide sites for specific hydrogen bonding interactions with guest molecules that possess complementary functional groups.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with artificially created recognition sites that are complementary in shape, size, and functionality to a template molecule. The principle of molecular imprinting involves polymerizing functional monomers in the presence of a template molecule. Subsequent removal of the template leaves behind cavities that can selectively rebind the template or structurally related molecules.

1,3,5-triazine derivatives, including those structurally similar to this compound, are excellent functional monomers for the preparation of MIPs. The hydrogen bonding capabilities of the diaminotriazine core allow for strong and specific interactions with the template molecule during the imprinting process. This leads to the formation of well-defined recognition sites and, consequently, high selectivity of the resulting MIP.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Approaches to SAR Elucidation for 1,3,5-Triazine (B166579) Derivatives

The elucidation of SAR for 1,3,5-triazine derivatives involves a variety of methodological approaches that combine synthesis and biological evaluation. A primary strategy is the systematic substitution at different positions of the triazine core. The 1,3,5-triazine scaffold, often derived from the readily available cyanuric chloride, allows for sequential and controlled nucleophilic substitution at the 2, 4, and 6 positions. researchgate.netclockss.org This controlled synthesis enables the creation of large libraries of compounds with diverse functionalities. nih.gov

Key methodological approaches include:

Combinatorial Chemistry and Library Synthesis: Researchers often generate extensive libraries of 1,3,5-triazine derivatives by reacting a common triazine core with a wide array of amines, alcohols, or other nucleophiles. nih.gov Microwave-assisted synthesis is frequently employed to accelerate reaction times and improve yields. nih.gov

Bioisosteric Replacement: This involves replacing certain functional groups with others that have similar physical or chemical properties to investigate their role in biological activity. For instance, the central triazine ring itself has been explored as a bioisostere for purines or a more rigid scaffold compared to flexible groups like thiourea (B124793) in other drug classes. nih.govpsu.edu

Systematic Variation of Substituents: This classic approach involves modifying one part of the molecule at a time. For example, a series of analogs might be created by varying the length or branching of an alkyl chain at the C6 position, altering the substituents on an aromatic ring, or changing the nature of the amino groups at the C2 and C4 positions. psu.edumdpi.comnih.gov

Biological Screening: Synthesized compounds are then tested in a battery of in vitro assays to determine their activity against specific biological targets, such as enzymes (e.g., kinases, dihydrofolate reductase) or receptors (e.g., serotonin, adenosine (B11128) receptors). nih.govrsc.orgmdpi.comnih.gov These screens provide the activity data that is crucial for establishing a relationship with the chemical structure.

Impact of the Pentyl Chain and Other Alkyl Substituents on Biological Activities

The substituent at the 6-position of the 1,3,5-triazine-2,4-diamine (B193344) scaffold plays a critical role in determining the molecule's interaction with its biological targets. While specific studies focusing exclusively on a 6-pentyl group are not extensively detailed in the reviewed literature, the impact of various alkyl and aryl substituents at this position provides significant insight.

Generally, the nature of the C6-substituent influences properties such as:

Steric Bulk: The size and shape of the substituent can create favorable or unfavorable steric interactions within the binding pocket of a target protein. For instance, modifying the C6 position with more hydrophobic side chains was a strategy used to improve selectivity for Bruton's tyrosine kinase (BTK) over the epidermal growth factor receptor (EGFR). mdpi.com

Binding Interactions: The substituent can engage in specific binding interactions, such as hydrophobic or van der Waals forces, with amino acid residues in the target's active site.

In a study on 2-benzylamino-4-methyl-6-fluoroalkyl 1,3,5-triazine herbicides, the variation in the fluoroalkyl group at the C6 position significantly impacted their inhibitory activity on Photosystem II (PSII) electron transport. asianpubs.org Similarly, in the development of inhibitors for chemokine CXCL12, a range of alkyl and alkenyl groups were introduced at the C4 position (equivalent to C6 in the diamine series) to probe the southern hemisphere of the binding pocket. acs.org For example, a benzyl (B1604629) group was introduced at this position via a Grignard reaction with cyanuric chloride. acs.org While direct data on a simple pentyl chain is sparse, the consistent finding across different studies is that modifications at this position are a key determinant of biological activity and selectivity. nih.govnih.gov

Influence of Triazine Ring Substitutions on Activity Profiles

Substitutions at the 2,4-diamino positions of the triazine ring are as critical as the C6-substituent in defining the biological activity of these compounds. The amino groups provide crucial hydrogen bonding capabilities, acting as both donors and acceptors, which are often essential for anchoring the ligand within the active site of a biological target.

Key findings on the influence of these substitutions include:

Nature of Amino Substituents: The type of amine (primary, secondary, or incorporated into a heterocyclic ring like morpholine (B109124) or piperidine) significantly impacts activity. The inclusion of six-membered nitrogen-containing heterocycles such as morpholine, piperidine, and piperazine (B1678402) on the triazine moiety has been shown to be beneficial for antitumor activity. nih.govnih.gov For instance, substituting the 1,3,5-triazine ring with morpholine and aniline (B41778) rings was found to increase potency in EGFR inhibition. mdpi.comnih.gov

Aromatic vs. Aliphatic Groups: Attaching aromatic rings (e.g., anilines) or aliphatic groups to the amino functions leads to different biological profiles. The electronic properties (electron-donating or -withdrawing) of substituents on these aromatic rings can further fine-tune the activity. nih.govnih.gov In one study on antifungal agents, non-substituted aniline appeared to be more active than its chlorine- or methoxy-substituted counterparts. nih.gov

Symmetry and Asymmetry: The pattern of substitution (di- versus tri-substituted, symmetric vs. asymmetric) also dictates the biological target. Di-substituted s-triazines have been noted to primarily inhibit enzymes like topoisomerases and kinases, whereas tri-substituted derivatives often target receptors and other enzymes like EGFR and PI3K. nih.gov

The table below summarizes findings from various studies on how different substitutions on the triazine ring affect biological activity.

Compound Series Substitutions Biological Target/Activity Key Finding Reference
Quinazoline-1,3,5-triazine hybridsMorpholine and aniline rings on triazineEGFR inhibitionSubstitution with these rings increased ligand potency. mdpi.comnih.gov
1,3,5-triazine-hydrazone derivativesPiperidine on triazine core, chlorine on benzylideneAntiproliferative (MCF-7, HCT-116)The combination of piperidino and benzylamino groups on the s-triazine core was optimal for activity. nih.gov
s-Triazine antifungal agentsPiperidine, glycine, and aniline derivativesAntifungal (C. albicans)Piperidine was identified as a key substitution for antifungal activity. nih.gov
1,3,5-triazine derivatives4-hydroxyaniline substituentCarbonic Anhydrase (CA) inhibitionAchieved the highest ratio of selective inhibition for hCA IX over hCA II. mdpi.com

Computational SAR and QSAR Modeling for Predictive Compound Design

Computational methods are indispensable tools for rational drug design, allowing for the prediction of a compound's activity before its synthesis. For 1,3,5-triazine derivatives, both QSAR and molecular docking have been extensively used to guide the design of new, more potent molecules. psu.edumdpi.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a set of molecules and their 3D properties, such as steric and electrostatic fields. nih.govnih.gov Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent.

These models generate contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity.

CoMFA: This method calculates steric and electrostatic fields around the molecules. For a series of dihydro-1,3,5-triazine derivatives acting as DHFR inhibitors, a CoMFA model showed that steric and electrostatic properties were directly related to inhibitory activity. nih.gov

CoMSIA: This method, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed picture.

A 3D-QSAR study on 1,3,5-triazine-2,4-diamine derivatives as bacterial translation inhibitors found that electronic effects were the dominant factor determining binding affinities. nih.gov Another study on 1,3,5-triazine derivatives as PI3Kα inhibitors for anticancer activity developed robust CoMFA and CoMSIA models that were then used to design new compounds with high predicted potency. ekb.eg

The table below presents statistical data from selected 3D-QSAR studies on 1,3,5-triazine derivatives, demonstrating the predictive power of these models.

Study Focus Method q² (Cross-validated r²) r² (Non-cross-validated r²) Key Insight Reference
DHFR inhibitorsCoMFA0.7240.986Steric and electrostatic properties are key for activity. nih.gov
Bacterial translation inhibitorsCoMFA0.7080.967Electronic effects dominantly determine binding affinity. nih.gov
Bacterial translation inhibitorsCoMSIA0.5560.935Complements CoMFA, showing good predictive ability. nih.gov
PSII electron transport inhibitorsCoMFA0.6340.954Models provide guidance for designing new herbicides. asianpubs.org
PSII electron transport inhibitorsCoMSIA0.6790.924Good predictability for herbicidal activity. asianpubs.org
PI3Kα inhibitorsCoMFA0.700.92Generated contour maps used to design new potent compounds. ekb.eg
PI3Kα inhibitorsCoMSIA0.620.86High predictive power for test set (r²_test = 0.98). ekb.eg

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the specific molecular interactions that underpin biological activity and for predicting the binding affinity of novel compounds.

For 1,3,5-triazine derivatives, docking studies have been successfully applied to:

Identify Binding Modes: Docking can reveal how the triazine core and its substituents fit into the binding pocket. Studies on pyrazolo[1,5-a] nih.govrsc.orgnih.govtriazine derivatives identified their binding mode within the roscovitine (B1683857) binding site of the CDK2 enzyme. nih.gov

Explain SAR Data: The results from docking often provide a structural rationale for observed SAR trends. For example, docking of s-triazine-hydrazone derivatives showed that the combination of piperidino and benzylamino groups on the triazine core was an optimal configuration for binding, which was consistent with the antiproliferative activity data. nih.gov

Guide Compound Design: By visualizing the interactions, chemists can design new molecules with modifications expected to improve binding. Docking studies of 1,3,5-triazine derivatives in the EGFR kinase active site revealed that compounds could form multiple hydrogen bonds with key amino acids, guiding the synthesis of potent inhibitors. rsc.org

Correlate with QSAR: Docking results are often used to guide the alignment of molecules for 3D-QSAR studies, leading to more robust and mechanistically relevant models. asianpubs.orgnih.govugm.ac.id

These computational approaches, from SAR/QSAR to molecular docking, form a powerful, integrated strategy for the discovery and optimization of 1,3,5-triazine-based compounds, including those with the 6-Pentyl-1,3,5-triazine-2,4-diamine scaffold.

Mechanistic Investigations of Biological and Agrochemical Actions

Enzyme Inhibition Mechanisms of 1,3,5-Triazine-2,4-diamine (B193344) Analogs

The 1,3,5-triazine (B166579) scaffold has proven to be a versatile template for designing inhibitors of various enzymes. mdpi.com The ability to modify substituents on the triazine ring allows for the fine-tuning of inhibitory activity and selectivity. mdpi.com

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and thymidine, making it an attractive target for antimicrobial and anticancer agents. nih.govnih.gov Small molecules that inhibit DHFR can disrupt cell proliferation in both prokaryotic and eukaryotic cells. nih.gov Analogs of 1,3,5-triazine-2,4-diamine have been investigated as inhibitors of DHFR, particularly from gram-negative bacteria like Escherichia coli. nih.gov

The inhibitory mechanism of these triazine derivatives against E. coli DHFR (EcDHFR) has been characterized through detailed kinetic studies. nih.gov These compounds act as competitive inhibitors with respect to the substrate, dihydrofolate (H₂F), meaning they bind to the same active site on the enzyme. nih.gov Conversely, they exhibit an uncompetitive mode of inhibition with respect to the cofactor NADPH, indicating that they bind to the enzyme-NADPH complex. nih.gov This dual inhibitory pathway highlights the complex interactions between the triazine inhibitors, the enzyme, and its substrates.

Studies on 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine (PDTD) analogs have provided insights into the structure-activity relationships governing DHFR inhibition. nih.gov For instance, the compound NSC120927, an analog of PDTD, has demonstrated potent inhibition of a DHFR isoform from gram-negative prokaryotes. nih.gov The inhibitory potential of these diaminotriazine compounds has been extensively studied against DHFR from various organisms, revealing that they often show poor affinity for the prokaryotic enzyme but are potent inhibitors of eukaryotic DHFRs, such as that from Plasmodium falciparum, the causative agent of malaria. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. scielo.br Their inhibition is a primary therapeutic strategy for Alzheimer's disease. scielo.br Additionally, β-secretase (BACE-1) is involved in the production of amyloid-β plaques, another hallmark of Alzheimer's. mdpi.comresearchgate.net

Several 1,3,5-triazine derivatives have been synthesized and evaluated as inhibitors of these enzymes. mdpi.comnih.gov For example, a series of nitrogen mustard analogs containing a 1,3,5-triazine ring with a dipeptide residue showed significant inhibitory activity against both AChE and BACE-1. mdpi.comnih.gov The most active compounds in this series exhibited IC₅₀ values in the low micromolar range for BACE-1 and nanomolar range for AChE. nih.gov

Kinetic studies of β-carboline-1,3,5-triazine hybrids have revealed that they can act as selective and competitive inhibitors of BuChE. scielo.br Docking studies have provided insights into the binding interactions of triazine analogs with the active site of BACE-1, highlighting the importance of interactions with specific amino acid residues like Gln73 and Phe108. mdpi.com

Table 1: Inhibitory Activities of Selected 1,3,5-Triazine Analogs

CompoundTarget EnzymeIC₅₀ (µM)Reference
Nitrogen Mustard Analog 4aAChE0.055 nih.gov
Nitrogen Mustard Analog 4aBACE-111.09 nih.gov
Compound AAChE0.051 nih.gov
Compound ABACE-19.00 nih.gov
Triazine-Triazolopyrimidine Hybrid IIAChE0.065 scielo.br
Triazine-Triazolopyrimidine Hybrid IIBuChE1.88 scielo.br
β-carboline-1,3,5-triazine hybrid 12BuChE1.0-18.8 scielo.br

This table is interactive. Users can sort columns by clicking on the headers.

Understanding the binding of small molecule inhibitors to their target enzymes is fundamental for drug design. nih.gov Ligand binding studies, often employing techniques like differential scanning fluorimetry, are used to confirm the interaction between 1,3,5-triazine-2,4-diamine analogs and their target enzymes, such as EcDHFR. nih.govnih.gov

The binding of these ligands is a prerequisite for their inhibitory action. nih.gov Subsequent enzymatic kinetic studies are then performed to elucidate the mechanism of inhibition. nih.gov For EcDHFR, kinetic analyses have shown that 1,3,5-triazine-2,4-diamine analogs are competitive inhibitors concerning the dihydrofolate substrate and uncompetitive inhibitors concerning the NADPH cofactor. nih.gov

In the context of cholinesterase inhibition, kinetic studies on β-carboline-1,3,5-triazine hybrids have demonstrated their competitive inhibition of BuChE. scielo.br These findings are crucial for understanding how these compounds exert their biological effects and for guiding the development of more potent and selective inhibitors.

Antimicrobial Mechanisms of Action

The 1,3,5-triazine scaffold is a component of numerous compounds with a wide range of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects. researchgate.netnih.gov

The antimicrobial activity of s-triazine derivatives stems from their ability to interfere with essential cellular processes in bacteria and fungi. researchgate.netnih.gov The introduction of various functional groups, such as hydroxyl, methoxy, nitro, chloro, and bromo groups, to the triazine framework can enhance these activities. researchgate.netresearchgate.net

One of the proposed mechanisms for the antibacterial action of certain 1,3,5-triazine derivatives is the inhibition of DNA gyrase and topoisomerase IV. mdpi.com Molecular docking studies have suggested that these compounds can form hydrogen bonds with the active sites of these enzymes, thereby inhibiting their function and halting bacterial growth. mdpi.com For example, a derivative demonstrated strong inhibitory effects on E. coli DNA gyrase and topoisomerase IV. mdpi.com

In terms of antifungal activity, some s-triazine derivatives have shown efficacy against various fungal strains, including Candida albicans and Aspergillus niger. nih.govpreprints.org The mechanism of action for some of these compounds is believed to involve the inhibition of enzymes like 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov

Table 2: Antimicrobial Activity of Selected s-Triazine Derivatives

CompoundTarget OrganismActivity (MIC in µg/mL)Reference
s-Triazine derivative 1bM. luteus7.81 nih.gov
s-Triazine derivative 3bS. aureus, B. subtilis, M. luteus, C. albicans7.81-62.50 mdpi.com
s-Triazine-tetrazole analog 3aC. albicans1.475 x 10⁻⁸ nih.gov
s-Triazine-chalcone hybrid 15aC. albicansInhibition Zone: 85 mm nih.gov

This table is interactive. Users can sort columns by clicking on the headers.

Several 1,3,5-triazine derivatives have exhibited promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govmdpi.com Some analogs have shown efficacy against both drug-sensitive and multi-drug-resistant strains. nih.govmdpi.com

A key target for the antimycobacterial action of some triazine derivatives is the 2-trans-enoyl-acyl carrier protein reductase (InhA). nih.govmdpi.com One thiazolo[3,2-a] mdpi.comnih.govresearchgate.nettriazine derivative was found to inhibit InhA with an IC₅₀ value of 3.90 µM. mdpi.com Molecular docking studies have further supported the activity of this derivative against the InhA enzyme. nih.gov The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Modulation of Efflux Pump Systems in Multidrug-Resistant Organisms

The emergence of multidrug-resistant (MDR) microorganisms presents a significant global health challenge. One of the primary mechanisms by which bacteria and other organisms develop resistance is through the overexpression of efflux pumps. These are membrane proteins that actively transport a wide array of structurally diverse compounds, including antibiotics, out of the cell, thereby reducing their intracellular concentration to sub-lethal levels. nih.gov The inhibition of these efflux pumps is a promising strategy to restore the efficacy of existing antibiotics. nih.gov

While specific studies on the interaction of 6-Pentyl-1,3,5-triazine-2,4-diamine with efflux pump systems in MDR organisms are not prominent in publicly available research, the 1,3,5-triazine scaffold is a subject of significant interest in medicinal chemistry for developing new bioactive molecules. researchgate.netnih.gov For instance, libraries of related compounds, such as 6,N2-diaryl-1,3,5-triazine-2,4-diamines, have been synthesized and evaluated for biological activities, including anticancer properties. nih.gov Furthermore, compounds featuring a 6-(piperazin-1-yl)-1,3,5-triazine core have been identified as having potential anti-schistosomal activities. wellcomeopenresearch.org

The search for efflux pump inhibitors (EPIs) is an active area of research, with the goal of developing adjuvants that can be co-administered with antibiotics to overcome resistance. nih.govnih.gov The potential for a compound like this compound to act as an EPI would depend on its ability to bind to and block the function of these transport proteins. Further research is required to determine if this specific molecule possesses such capabilities.

Agrochemical Action Mechanisms

The 1,3,5-triazine ring is a well-established core structure for a range of herbicides. nih.gov The agrochemical actions of these compounds are rooted in their ability to interfere with fundamental biological processes in target organisms.

Mode of Action as Herbicides and Pesticides

The primary mode of action for triazine herbicides is the inhibition of photosynthesis. nih.govteamchem.co These compounds specifically target Photosystem II (PSII), a key protein complex in the chloroplasts of plants. researchgate.net By binding to the D1 protein subunit of PSII, triazine herbicides block the electron transport chain. researchgate.net This disruption halts the production of ATP and NADPH, the energy currency of the cell, ultimately leading to the death of susceptible plants. researchgate.net

While the herbicidal activity of this compound has not been specifically detailed in the available literature, its structural similarity to well-known triazine herbicides, such as atrazine (B1667683) and simazine, suggests a similar mode of action. researchgate.net The nature of the substituent at the 6-position of the triazine ring can influence the compound's selectivity and efficacy.

Regarding its pesticidal action against insects, there is limited specific information. However, some studies have shown that triazine herbicides can have synergistic effects on the toxicity of organophosphate insecticides in certain aquatic invertebrates, potentially through the induction of the cytochrome P450 system. researchgate.net

Molecular Basis of Aphicidal and Repellent Activities

The molecular basis for any potential aphicidal and repellent activities of this compound is not well-documented in the scientific literature. Research into aphicidal and repellent compounds often focuses on different chemical classes, including natural products from plant extracts. researchgate.net While some nitrogen-containing heterocyclic compounds are being investigated for insecticidal properties against aphids, specific data for this triazine derivative is lacking. nih.gov

Interaction with Biological Systems in Plants and Insects

In Plants: The interaction of triazine herbicides with plant biological systems is well-characterized. Upon absorption, typically through the roots, these herbicides are translocated to the leaves via the xylem. nih.gov In the chloroplasts, they bind to the D1 protein of Photosystem II, competitively displacing plastoquinone (B1678516) from its binding site. researchgate.net This blockage of electron flow leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and chlorophyll (B73375) destruction, ultimately resulting in plant death. researchgate.net

Interaction of Triazine Herbicides with Photosystem II

Component Interaction Consequence
D1 Protein (PSII) Triazine binds to a specific site on the D1 protein. Blocks electron transport.
Plastoquinone Competitively displaced from its binding site by the triazine. Halts the light-dependent reactions of photosynthesis.
Electron Transport Chain Flow of electrons is interrupted. Production of ATP and NADPH ceases.

In Insects: The interaction of this compound with insect biological systems is not clearly defined. As mentioned, some triazine herbicides can enhance the toxicity of other insecticides. researchgate.net This suggests an interaction with metabolic pathways in insects, such as the cytochrome P450 enzyme system, which is involved in the detoxification or bioactivation of foreign compounds. researchgate.net The use of semiochemicals, which can be influenced by various organic compounds, is another aspect of insect-plant interactions and pest management, though direct links to this specific triazine are not established. nih.gov Further research is necessary to elucidate any direct insecticidal or modulatory effects of this compound on insect physiology.

Applications in Advanced Materials Science and Chemical Technologies Mechanistic & Research Focus

Design of Functional Materials Incorporating 1,3,5-Triazine (B166579) Units

The design of functional materials leverages the 1,3,5-triazine core as a versatile and robust building block. researchgate.net Its inherent properties, such as high thermal stability and resistance to chemical degradation, make it an attractive component for durable materials. core.ac.uk The key to its utility lies in the ability to systematically modify its structure, a process exemplified by the synthesis of derivatives like 6-pentyl-1,3,5-triazine-2,4-diamine. The introduction of different functional groups allows for the precise tuning of the final material's properties. rsc.org

The diamino groups at the 2 and 4 positions of this compound are particularly significant. These groups can act as hydrogen bond donors and acceptors, facilitating the self-assembly of supramolecular structures. This hydrogen-bonding capability is crucial for creating materials with ordered domains, such as liquid crystals or crystalline organic frameworks. Furthermore, the electron-deficient triazine ring can engage in π-π stacking interactions with electron-rich aromatic systems, providing another mechanism for directing material architecture. nih.gov

The pentyl group introduces a flexible aliphatic chain, which can influence several material properties:

Solubility: It enhances solubility in organic solvents, which is critical for solution-based processing and fabrication of thin films or fibers.

Morphology: The non-polar pentyl chain can create micro-phase separation in polymeric systems, leading to unique morphologies and functionalities.

Flexibility: Incorporation of such aliphatic chains can lower the glass transition temperature of polymers, making them more flexible.

Research into covalent organic frameworks (COFs) highlights the utility of the triazine scaffold. acs.orgmdpi.com While not specifically using the pentyl derivative, studies on triazine-based COFs demonstrate their potential for applications like gas storage and separation, owing to their high porosity, large surface area, and exceptional stability. The functional groups on the triazine unit dictate the pore chemistry and the framework's affinity for specific molecules. acs.org

Table 1: Influence of Substituents on 1,3,5-Triazine Core for Functional Material Design

Substituent GroupPosition on Triazine RingPrimary Influence on Material PropertiesPotential Application Area
Amino (-NH₂) Groups 2, 4Provides sites for hydrogen bonding; acts as a reactive handle for polymerization; increases polarity.Self-assembling materials, polymer synthesis, resins.
Pentyl (-C₅H₁₁) Group 6Increases solubility in nonpolar media; introduces flexibility; influences morphology through steric effects.Solution-processed electronics, flexible polymers, composites.
Phenyl (-C₆H₅) Group 6Enhances π-π stacking interactions; increases thermal stability and rigidity. nist.govOrganic electronics, high-performance polymers.
Chloro (-Cl) Group 2, 4, or 6Acts as a reactive leaving group for sequential nucleophilic substitution, allowing for complex molecular designs. core.ac.uknist.govSynthesis of complex triazine derivatives, combinatorial chemistry.

Integration of 1,3,5-Triazine Scaffolds into Polymeric Systems for Performance Enhancement

The integration of 1,3,5-triazine units into polymer backbones or as pendant groups is a well-established strategy for enhancing material performance. The triazine ring imparts a combination of thermal stability, flame retardancy, and chemical resistance to the resulting polymer. The presence of two primary amine functions on this compound makes it a suitable monomer for step-growth polymerization reactions, such as polycondensation with diacyl chlorides, diesters, or diisocyanates, to form polyamides, polyesters, or polyureas, respectively.

The resulting polymers would benefit from the triazine scaffold in several ways:

Flame Retardancy: Triazine compounds, particularly those rich in nitrogen like melamine (B1676169) (1,3,5-triazine-2,4,6-triamine), are known intumescent flame retardants. Upon heating, they release inert nitrogen gas and form a stable char layer that insulates the underlying material from heat and oxygen.

Mechanical Properties: The rigid triazine ring can increase the stiffness and strength of the polymer chain. The pentyl group, in contrast, could act as an internal plasticizer, potentially improving toughness and processability.

Research has demonstrated the creation of polymers incorporating triazine units for specific high-performance applications. For instance, formaldehyde (B43269) has been polymerized with derivatives like 6-phenyl-1,3,5-triazine-2,4-diamine to create resins with specific properties. nih.gov Similarly, fluorinated imide-linked covalent organic frameworks have been developed using a triazine-based aniline (B41778) monomer, resulting in materials with exceptional thermal and chemical stability for specialized applications like gas capture. acs.org The principles from these studies are directly applicable to polymers synthesized from this compound.

Table 2: Potential Polymer Systems Incorporating this compound

Co-monomer TypeResulting Polymer ClassExpected Performance Enhancement
Diacyl ChloridePolyamideHigh thermal stability, enhanced mechanical strength.
DiisocyanatePolyureaImproved chemical resistance, potential for elastomeric properties.
DiepoxideEpoxy Resin (as a curing agent)Increased cross-link density, higher glass transition temperature, flame retardancy.
FormaldehydeAminoplast ResinExcellent hardness, scratch resistance, and thermal stability.

Role as Stabilizers in Specific Chemical Systems

Triazine derivatives are employed as stabilizers in various materials, including polymers and biological materials like collagen, due to their ability to react with and cross-link active sites, thereby preventing degradation. mdpi.comnih.gov The reactivity of the triazine ring, especially when substituted with leaving groups like chlorine, is key to this function. However, diamino triazines like this compound can also act as stabilizers, particularly as acid scavengers or cross-linking agents in certain formulations.

The stabilization mechanism often involves the following:

Cross-linking: The diamino groups can react with functional groups in a polymer matrix (e.g., carboxyl or epoxy groups), forming covalent bonds that increase the cross-link density. This enhances the material's mechanical strength and resistance to chemical or thermal degradation. Research on triazine derivatives for stabilizing collagenous materials in leather production highlights this cross-linking capability. mdpi.comnih.gov

Acid Scavenging: In polymers like PVC, degradation often proceeds via the release of acidic byproducts (e.g., HCl). The basic nitrogen atoms of the triazine ring can neutralize these acids, halting the autocatalytic degradation cascade.

UV Stabilization: While not a primary function of all triazines, some derivatives can act as UV absorbers, dissipating harmful UV radiation as heat and protecting materials from photodegradation.

The specific contribution of the 6-pentyl group in a stabilizer context would be to enhance the compound's compatibility and dispersion within a non-polar polymer matrix, ensuring more uniform stabilization throughout the material.

Advanced Analytical Method Development for Research and Characterization

The rigorous characterization of novel compounds is fundamental to understanding their chemical nature and potential applications. For 6-pentyl-1,3,5-triazine-2,4-diamine and its derivatives, the development of sophisticated analytical methods is crucial for ensuring identity, purity, and for studying their behavior in various systems. This involves the use of advanced chromatographic and spectroscopic techniques to separate complex mixtures, elucidate chemical structures, and investigate intermolecular interactions.

Future Research Directions and Emerging Paradigms in 6 Pentyl 1,3,5 Triazine 2,4 Diamine Research

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 6-Pentyl-1,3,5-triazine-2,4-diamine and its analogs is an area ripe for innovation, with a strong emphasis on developing more efficient and environmentally friendly methods. mdpi.com Traditional synthetic approaches for 1,3,5-triazines often involve multi-step processes that can be time-consuming and generate significant waste. nih.gov

Future research is increasingly focused on "green chemistry" principles to address these challenges. researchgate.net Microwave-assisted synthesis has emerged as a particularly promising technique for preparing 2,4-diamino-1,3,5-triazines. This method offers several advantages, including a significant reduction in reaction time, decreased reliance on solvents, and often simpler purification procedures. researchgate.net One-pot, microwave-assisted methods have been successfully used to generate libraries of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, demonstrating the potential for rapid and efficient synthesis. nih.govrsc.org Another sustainable approach gaining traction is the use of sonochemical methods, which utilize ultrasound to promote chemical reactions. These methods can often be carried out in aqueous media, further reducing the environmental impact. mdpi.com

The development of novel synthetic protocols for this compound will likely involve the adaptation and optimization of these green techniques. Research may focus on the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation, a method that has proven effective for other 2,4-diamino-1,3,5-triazines. researchgate.net Additionally, exploring phase-transfer catalysis in conjunction with microwave or ultrasound assistance could further enhance reaction efficiency and selectivity. mdpi.com

Table 1: Comparison of Synthetic Approaches for 1,3,5-Triazine (B166579) Derivatives

MethodAdvantagesDisadvantagesPotential for this compound Synthesis
Conventional Synthesis Well-established procedures.Often requires harsh conditions, long reaction times, and generates waste.Can be used as a baseline for comparison with newer methods.
Microwave-Assisted Synthesis Rapid, energy-efficient, often higher yields. researchgate.netnih.govrsc.orgRequires specialized equipment.High potential for a more sustainable and efficient synthesis.
Sonochemical Synthesis Can be performed in aqueous media, environmentally friendly. mdpi.comMay not be suitable for all reaction types.A promising green alternative, especially for reducing solvent use.
One-Pot Synthesis Reduces the number of reaction and purification steps. nih.govrsc.orgCan be challenging to optimize for complex molecules.Could streamline the synthesis process significantly.

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and the field of 1,3,5-triazine research is no exception. nih.gov These computational tools can significantly accelerate the design and prediction of the properties of new compounds, including this compound. nih.govgithub.ioplos.org

Machine learning models, particularly those based on quantitative structure-activity relationships (QSAR), are being used to predict the biological activity of 1,3,5-triazine derivatives. rsc.orgnih.gov For example, 3D-QSAR models have been successfully built to predict the antiproliferative activity of 6,N2-diaryl-1,3,5-triazine-2,4-diamines against breast cancer cells. rsc.orgnih.gov These models can identify key structural features that contribute to a compound's activity, guiding the design of more potent and selective molecules.

Future research will likely involve the development of sophisticated AI and ML models specifically tailored to predict the properties of 6-alkyl-1,3,5-triazine-2,4-diamines. These models could be trained on existing data for similar compounds to predict a range of properties for this compound, such as its potential therapeutic effects, toxicity, and material characteristics. The use of deep learning approaches, such as those employed by Deepfrag, can further enhance lead optimization in a structure-based drug design context. nih.gov

Table 2: Applications of AI and Machine Learning in 1,3,5-Triazine Research

ApplicationDescriptionRelevance to this compound
Bioactivity Prediction Using ML models to predict the biological activity of compounds based on their molecular structure. github.ioplos.orgCan predict potential therapeutic applications, such as anticancer or antimicrobial activity.
3D-QSAR Modeling Creating 3D models to understand the relationship between a compound's structure and its activity. rsc.orgnih.govCan guide the design of more potent and selective analogs of this compound.
Virtual Screening Using computational methods to screen large libraries of compounds for potential activity against a specific target. clockss.orgCan identify new potential applications for this compound.
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. frontiersin.orgCan help to assess the drug-like properties of this compound early in the development process.

Development of Multi-Targeted Agents Based on the 1,3,5-Triazine Scaffold

The 1,3,5-triazine scaffold has proven to be a versatile platform for the development of multi-targeted agents, which are compounds designed to interact with multiple biological targets simultaneously. nih.gov This approach is particularly promising for the treatment of complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often involved. mdpi.comresearchgate.net

Derivatives of 1,3,5-triazine have been shown to inhibit a wide range of enzymes and receptors. For instance, some have demonstrated activity against various protein kinases, which are key targets in cancer therapy. ijpras.com Others have shown potential as inhibitors of enzymes involved in the pathology of Alzheimer's disease. researchgate.net The ability to modify the substituents at different positions on the triazine ring allows for the fine-tuning of the compound's activity against multiple targets. nih.gov

Future research on this compound will likely explore its potential as a multi-targeted agent. The presence of the pentyl group could influence its binding affinity and selectivity for various biological targets. Researchers may investigate its activity against a panel of cancer-related enzymes or receptors implicated in neurological disorders. The goal would be to develop a single compound that can modulate multiple disease-related pathways, potentially leading to more effective and robust therapeutic outcomes.

Interdisciplinary Research Integrating Chemistry, Biology, and Materials Science

The unique properties of the 1,3,5-triazine ring make it an attractive building block not only in medicinal chemistry but also in materials science. researchgate.net The future of this compound research lies in fostering interdisciplinary collaborations that bridge the gap between chemistry, biology, and materials science.

In materials science, 1,3,5-triazine derivatives are used in the development of polymers, dyes, and even as components of liquid crystals. researchgate.net The ability of the triazine ring to participate in various intermolecular interactions makes it a valuable component in the design of self-assembling materials and supramolecular structures. researchgate.net For example, 2,4,6-tris(2-pyridyl)-1,3,5-triazine nanobelts have been synthesized and used in the development of biosensors. rsc.org

Future interdisciplinary research could explore the use of this compound in the creation of novel biomaterials. The pentyl chain could impart specific hydrophobic properties, making it suitable for applications such as drug delivery systems or as a component of biocompatible polymers. The amino groups on the triazine ring could be functionalized to attach other molecules, such as targeting ligands or imaging agents. This integration of chemistry, biology, and materials science could lead to the development of advanced materials with a wide range of applications, from targeted drug delivery to advanced diagnostics.

Q & A

Q. What are the optimal synthetic routes for 6-Pentyl-1,3,5-triazine-2,4-diamine, and how can yield be maximized?

  • Methodological Answer : The synthesis of 6-alkyl-1,3,5-triazine-2,4-diamine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 6-aryl derivatives are synthesized via microwave-assisted one-pot reactions using cyanoguanidine, aldehydes, and amines under controlled conditions . To maximize yield (e.g., 30–58% for aryl analogs ), optimize reaction time, temperature, and stoichiometry. Purification via recrystallization (ethanol/water or methanol) is recommended, with yields validated by melting point consistency (e.g., 134–165°C for structurally similar compounds ).

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Confirm structure using ¹H/¹³C NMR spectroscopy to verify substituent positions and aromatic proton environments. For example, 6-aryl analogs show characteristic triazine ring signals at δ 7.5–8.5 ppm (¹H NMR) and 155–165 ppm (¹³C NMR) . Melting point analysis (e.g., 134–165°C ) and elemental analysis (%C, %H, %N) further validate purity. Mass spectrometry (MS) or high-resolution MS can confirm molecular weight (e.g., C₁₁H₁₃N₅O₂ in ).

Q. What standard protocols are used for initial biological activity screening?

  • Methodological Answer : For antimicrobial screening, use agar dilution or microbroth dilution assays with triplicate determinations (mean ± SD) to calculate MIC (Minimum Inhibitory Concentration) values against Gram-positive/negative bacteria and fungi . For cytotoxicity, employ MTT assays on cancer cell lines (e.g., IC₅₀ determination), with positive controls (e.g., doxorubicin) and statistical validation via tools like Gnuplot .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically vary substituents (e.g., alkyl chain length, aryl groups) and evaluate biological activity. For example:
  • Replace the pentyl group with shorter (methyl) or longer (nonyl) chains to assess hydrophobicity effects .
  • Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) on aromatic rings to modulate electronic effects .
  • Use 3D-QSAR modeling (e.g., CoMFA/CoMSIA) to correlate structural descriptors (steric, electrostatic) with activity data .

Q. What computational strategies predict the binding mechanisms of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., biotin carboxylase in or DNA topoisomerases). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess stability. For example, 6-aryl triazines show π-π stacking with aromatic residues and hydrogen bonding to catalytic sites .

Q. How can crystallographic data resolve contradictions in proposed mechanisms of action?

  • Methodological Answer : Obtain single-crystal X-ray diffraction data (e.g., using SHELX programs ) to determine the compound’s 3D conformation. Compare with docked poses to validate binding hypotheses. For example, crystal structures of 6-(4-methoxyphenyl) analogs reveal planar triazine rings and intermolecular hydrogen bonds critical for antitumor activity .

Q. What analytical techniques address discrepancies in solubility or stability during formulation?

  • Methodological Answer : Use HPLC-UV/MS to monitor degradation under stress conditions (heat, light, pH). For solubility, employ phase-solubility diagrams with cosolvents (e.g., PEG 400) or cyclodextrin complexation. Stability data (e.g., half-life) can be modeled using Arrhenius equations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.